REACTION_CXSMILES
|
[OH-].[Na+].[NH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12].[C:14](=[O:17])(O)[O-].[Na+].O.[O:20]1[CH2:25][CH2:24]OCC1>>[C:14]([NH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])(=[O:17])[C:7]1[C:25](=[CH:24][CH:4]=[CH:5][CH:6]=1)[OH:20] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5.93 g
|
Type
|
reactant
|
Smiles
|
NCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stir bar and an addition funnel
|
Type
|
ADDITION
|
Details
|
added over five minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The addition funnel was replaced with a condenser
|
Type
|
TEMPERATURE
|
Details
|
The clear orange reaction mixture was cooled to 40 degrees C
|
Type
|
FILTRATION
|
Details
|
, filtered
|
Type
|
CUSTOM
|
Details
|
(60 degrees C., 50 mm)
|
Type
|
CUSTOM
|
Details
|
The solid (which precipitated from solution during stripping)
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
TEMPERATURE
|
Details
|
while still warm
|
Type
|
CUSTOM
|
Details
|
The light pink solid was recrystallized from 50 mL of 65% ethanol-water
|
Type
|
FILTRATION
|
Details
|
The solid was recovered by filtration
|
Type
|
CUSTOM
|
Details
|
was dried over 18 hours in a 50 degrees C
|
Duration
|
18 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)NCCCCCCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.35 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |